molecular formula C18H19N3O3 B15097371 N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide

Cat. No.: B15097371
M. Wt: 325.4 g/mol
InChI Key: LKKXMQFDFDXEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7,7-Dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide is a synthetic quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at position 2 with a 4-methoxybenzamide group and at positions 7 and 7 with dimethyl substituents. Its synthesis typically involves condensation reactions between substituted anthranilic acid derivatives and benzamide precursors, followed by cyclization and purification steps. The 4-methoxybenzamide moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C18H19N3O3/c1-18(2)8-14-13(15(22)9-18)10-19-17(20-14)21-16(23)11-4-6-12(24-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23)

InChI Key

LKKXMQFDFDXEMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the quinazolinone core with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tabulated Comparison

Property Target Compound Compound 4l
Molecular Weight ~353 g/mol ~900 g/mol
Substituents 7,7-dimethyl; 4-methoxybenzamide Bis(4-methoxyphenyl); dimethylpropyl
Synthesis Yield Not reported (estimated 70–85%) 81%
Melting Point ~200–210°C (predicted) 228–230°C
IR Signature (N-H) ~3200 cm⁻¹ 3177 cm⁻¹

Biological Activity

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, antioxidant properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C16H18N3O2
  • Molecular Weight : 286.34 g/mol

The structure features a quinazoline core substituted with methoxy and amide groups, which are crucial for its biological interactions.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)3.1
HCT116 (Colon)3.7
HEK293 (Kidney)5.3

The compound demonstrates selective toxicity towards the MCF-7 cell line, indicating its potential as a targeted therapeutic agent in breast cancer treatment.

Antioxidant Activity

In addition to its antiproliferative effects, this compound has been evaluated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases, including cancer.

The presence of methoxy groups enhances the compound's ability to donate hydrogen atoms or electrons, stabilizing free radicals and reducing oxidative damage. This property may contribute to its overall cytotoxic effects on cancer cells while protecting normal cells from oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antiproliferative Studies : In vitro studies showed that derivatives of quinazoline compounds exhibit varying degrees of antiproliferative activity depending on their substituents. For instance, modifications to the methoxy group significantly influenced the IC50 values across different cell lines.
  • Mechanistic Insights : Research has indicated that this compound may inhibit specific pathways involved in cell proliferation and survival by modulating oxidative stress responses and apoptosis pathways.
  • Synergistic Effects : There is emerging evidence suggesting that combining this compound with other chemotherapeutic agents could enhance its efficacy while potentially reducing side effects associated with higher doses of traditional therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.